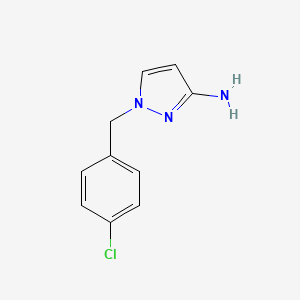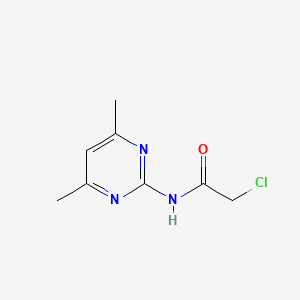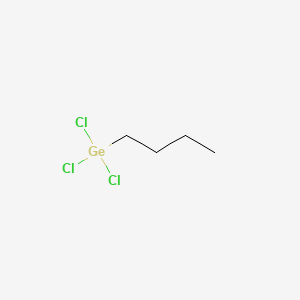
Butyltrichlorogermane
Descripción general
Descripción
Butyltrichlorogermane is an organogermanium compound with the molecular formula C₄H₉Cl₃Ge. It is a colorless liquid that is primarily used as a precursor in the synthesis of other organogermanium compounds. The compound is known for its reactivity due to the presence of three chlorine atoms attached to the germanium atom, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyltrichlorogermane can be synthesized through the reaction of butylmagnesium chloride with germanium tetrachloride. The reaction typically takes place in an inert atmosphere to prevent the hydrolysis of the reactants and products. The general reaction is as follows:
GeCl4+C4H9MgCl→C4H9GeCl3+MgCl2
The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the organomagnesium reagent.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Butyltrichlorogermane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as alkyl or aryl groups. For example, the reaction with ethynylmagnesium bromide can replace the chlorine atoms with ethynyl groups.
Reduction Reactions: The compound can be reduced to butylgermane using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, this compound hydrolyzes to form butylgermanol and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Alkyl or aryl magnesium halides (Grignard reagents) are commonly used for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) is used for reduction reactions.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Major Products:
Substitution Products: Alkyl or aryl substituted germanium compounds.
Reduction Products: Butylgermane.
Hydrolysis Products: Butylgermanol and hydrochloric acid.
Aplicaciones Científicas De Investigación
Butyltrichlorogermane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organogermanium compounds, which are studied for their unique chemical properties.
Nanotechnology: The compound is used in the synthesis of germanium nanocrystals, which have applications in optoelectronics and biological imaging.
Material Science:
Biology and Medicine: Research is ongoing to explore the potential biological activities of organogermanium compounds, including their use as anti-cancer agents and in other therapeutic applications.
Mecanismo De Acción
The mechanism of action of butyltrichlorogermane in chemical reactions involves the reactivity of the germanium-chlorine bonds. The chlorine atoms can be readily replaced by other nucleophiles, allowing the formation of a wide range of organogermanium compounds. The compound’s reactivity is influenced by the electronic and steric effects of the butyl group attached to the germanium atom.
Comparación Con Compuestos Similares
Methyltrichlorogermane (CH₃GeCl₃): Similar in structure but with a methyl group instead of a butyl group.
Ethyltrichlorogermane (C₂H₅GeCl₃): Contains an ethyl group instead of a butyl group.
Isopropyltrichlorogermane (C₃H₇GeCl₃): Contains an isopropyl group instead of a butyl group.
Uniqueness: Butyltrichlorogermane is unique due to the presence of the butyl group, which provides different steric and electronic properties compared to its methyl, ethyl, and isopropyl analogs. These differences can influence the reactivity and the types of products formed in chemical reactions.
Propiedades
IUPAC Name |
butyl(trichloro)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Ge/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMFYHHLDXQFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197599 | |
| Record name | Germane, butyltrichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4872-26-8 | |
| Record name | Butyltrichlorogermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4872-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germane, butyltrichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004872268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germane, butyltrichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
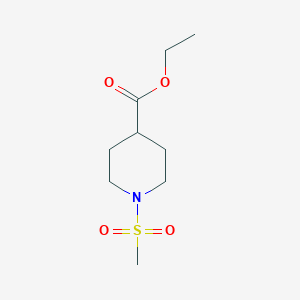
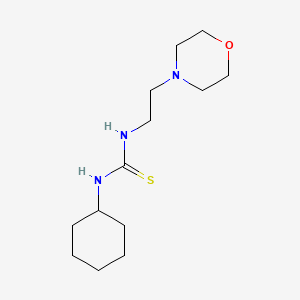
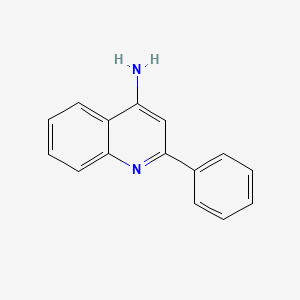
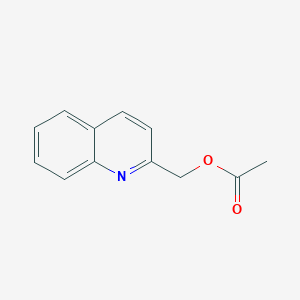
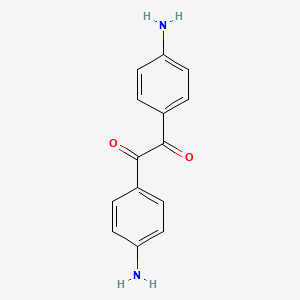
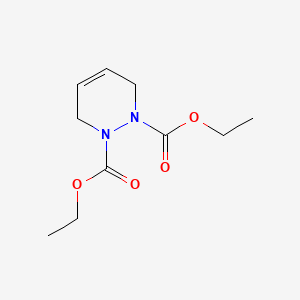
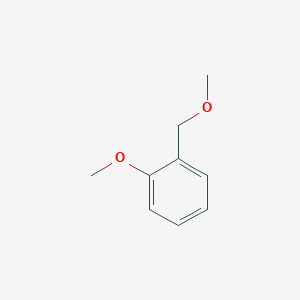
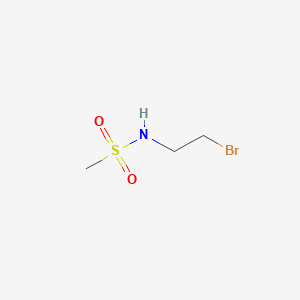

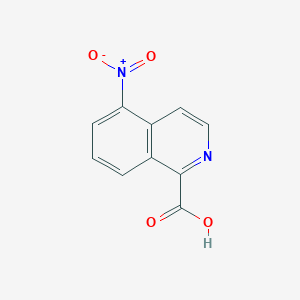
![1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone](/img/structure/B1606712.png)
